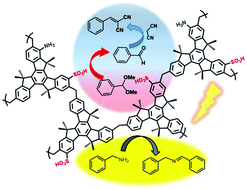Truxene-based porous polymers: from synthesis to catalytic activity†
Polymer Chemistry Pub Date: 2018-08-13 DOI: 10.1039/C8PY01082J
Abstract
We report a multigram synthesis of new, robust, insoluble porous organic polymers based on the semiconducting platform of hexamethyltruxene (TxPPs and TxBnPPs) which present high Brunauer–Emmett–Teller (BET) specific surface areas (1710–1186 m2 g−1). These new polymers exhibit high thermal and chemical stability and can be easily postfunctionalized under different reaction conditions, allowing the incorporation of acid, base or acid–base groups (TxPPs-SO3H, TxPPs-NH2 and TxPPs-SO3H–NH2) in the polymeric networks, yet displaying a significant porosity. The potential applications of the new truxene-based polymers as heterogeneous catalysts are also presented. The intrinsic photocatalytic activity of the truxene network which takes advantage of the semiconducting character of the constituent units is investigated in the aerobic oxidative self-coupling of benzylamine under visible light. On the other hand, the use of these polymers as heterogeneous supports is investigated by studying the catalytic behavior of the monofunctional acid or bifunctional acid–base polymers in esterification and transesterification and one-pot cascade reactions, respectively.


Recommended Literature
- [1] A sandwich-type aluminium complex composed of tri-lacunary Keggin-type polyoxotungstate: synthesis and X-ray crystal structure of [(A-PW9O34)2{W(OH)(OH2)}{Al(OH)(OH2)}{Al(μ-OH)(OH2)2}2]7−†
- [2] Construction of nanocage-structured heterogeneous binary metal sulfides via step-by-step confined growth for boosted lithium storage properties†
- [3] Dendrimer-like polymers: a new class of structurally precise dendrimers with macromolecular generations†
- [4] Impact of metastable defect structures on carrier recombination in solar cells†
- [5] A facile route for constructing Cu–N–C peroxidase mimics†
- [6] Facile synthesis of a 3D-porous LiNbO3 nanocomposite as a novel electrode material for lithium ion batteries†
- [7] New branched macrocyclic ligand and its side-arm, two urea-based receptors for anions: synthesis, binding studies and crystal structure†
- [8] Effect of crystal orientation on the segregation of aliovalent dopants at the surface of La0.6Sr0.4CoO3†
- [9] Zinc(ii) nitrite coordination polymers based on rigid and flexible organic nitrogen donor ligands†
- [10] Probing the electronic and ionic transport in topologically distinct redox-active metal–organic frameworks in aqueous electrolytes†










